1-Mercaptododecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercaptododecan-2-ol, also known as 2-Hydroxydodecanthiol, is an organosulfur compound with the molecular formula C₁₂H₂₆OS. It is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a dodecane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mercaptododecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with hydrogen sulfide (H₂S) in the presence of a metal catalyst such as nickel or palladium. This reaction facilitates the addition of the thiol group to the dodecene, forming the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mercaptododecan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form dodecanol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dodecanol.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Mercaptododecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its thiol group.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Mercaptododecan-2-ol involves its interaction with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Dodecanol: A saturated 12-carbon fatty alcohol with a hydroxyl group but lacking the thiol group.
1-Dodecanethiol: A similar compound with a thiol group but lacking the hydroxyl group.
2-Mercaptoethanol: A smaller molecule with both hydroxyl and thiol groups, commonly used in biochemistry
Uniqueness: 1-Mercaptododecan-2-ol is unique due to the presence of both hydroxyl and thiol groups on a long dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
20611-11-4 |
---|---|
Molekularformel |
C12H26OS |
Molekulargewicht |
218.40 g/mol |
IUPAC-Name |
1-sulfanyldodecan-2-ol |
InChI |
InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
GGMUJCCSBRQVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.